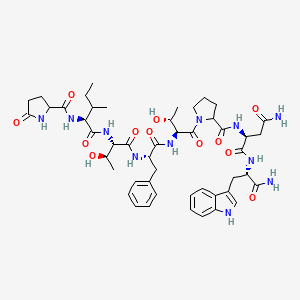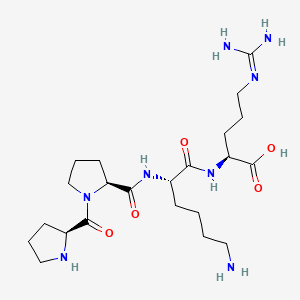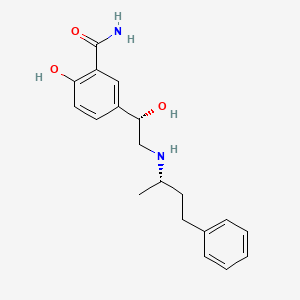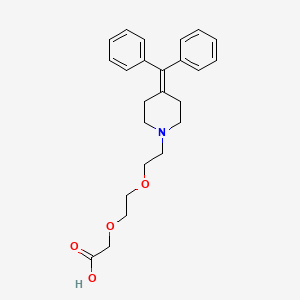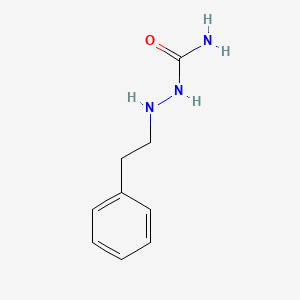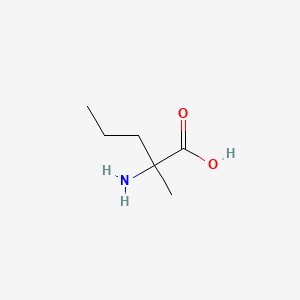
アリルチオ酢酸メチル
説明
Methyl allylthioacetate is an organic compound with the molecular formula C6H10O2S. It is an ester formed from the reaction of allyl mercaptan and acetic acid. This compound is known for its distinctive odor and is used in various applications, including as a flavoring agent and in the synthesis of other organic compounds .
科学的研究の応用
Methyl allylthioacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the flavor and fragrance industry for its distinctive odor, and in the production of other specialty chemicals
作用機序
Target of Action
Methyl allylthioacetate is a chemical compound with the formula C6H10O2S Similar compounds have been studied for their antioxidant, anti-inflammatory, and anticancer activities .
Mode of Action
It is known that the mode of action of a compound is determined by its interaction with its target . This interaction can result in changes in the target’s function, leading to various downstream effects.
Biochemical Pathways
For example, the acetyl CoA pathway, a fundamental biochemical pathway involved in the synthesis and recycling of the amino acid methionine and its derivative, S-adenosylmethionine (SAM), has been found to be influenced by similar compounds .
Pharmacokinetics
Similar compounds, such as salicylates, have been studied for their pharmacokinetic properties . These studies have focused on both passive and active strategies to enhance skin permeation of these compounds .
Result of Action
Similar compounds have been found to have potent antiproliferative activity and antimigration activity against various cancer cells . They also demonstrated antioxidant activity and anti-inflammatory activity .
準備方法
Synthetic Routes and Reaction Conditions: Methyl allylthioacetate can be synthesized through the esterification of allyl mercaptan with acetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of methyl allylthioacetate involves the continuous esterification of allyl mercaptan and acetic acid in the presence of a strong acid catalyst. The reaction mixture is heated to maintain the reflux conditions, and the product is continuously removed to drive the reaction to completion. The final product is then purified through distillation to obtain high-purity methyl allylthioacetate .
Types of Reactions:
Oxidation: Methyl allylthioacetate can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Methyl allylthioacetate can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, alcohols; reactions are often performed in the presence of a base to neutralize the by-products.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding alcohols.
Substitution: New esters or thioesters depending on the nucleophile used.
類似化合物との比較
Methyl thioacetate: Similar in structure but lacks the allyl group.
Allyl acetate: Contains the allyl group but lacks the sulfur atom.
Ethyl allylthioacetate: Similar structure with an ethyl group instead of a methyl group.
Uniqueness: Methyl allylthioacetate is unique due to the presence of both an allyl group and a sulfur atom in its structure. This combination imparts distinctive chemical properties, such as its reactivity in oxidation and substitution reactions, and its characteristic odor, making it valuable in various applications .
特性
IUPAC Name |
methyl 2-prop-2-enylsulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S/c1-3-4-9-5-6(7)8-2/h3H,1,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIRWMWZYBMPQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90223165 | |
| Record name | Methyl allylthioacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90223165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72867-23-3 | |
| Record name | Methyl allylthioacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072867233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 72867-23-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96659 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl allylthioacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90223165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


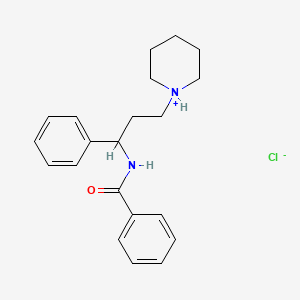
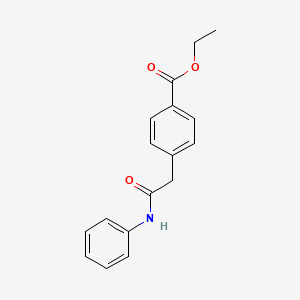
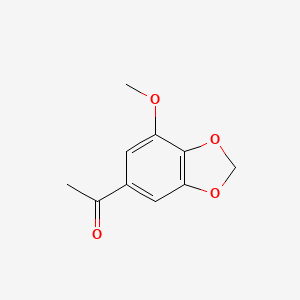
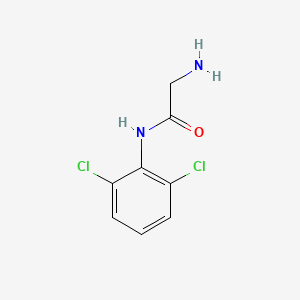
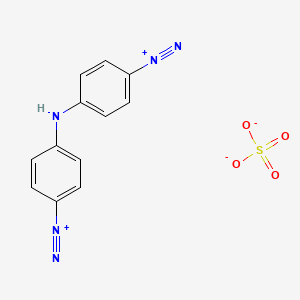
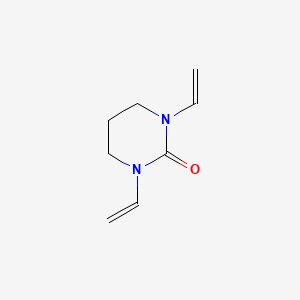
![7,18-bis(3-aminophenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B1615708.png)
